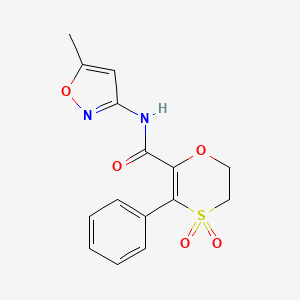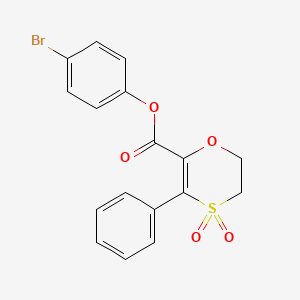![molecular formula C15H17N3O6 B12179366 methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate](/img/structure/B12179366.png)
methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate is a chemical compound with the molecular formula C13H14N2O5 It is known for its unique structure, which includes a phthalazinone moiety and a glycine ester
Métodos De Preparación
The synthesis of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-dimethoxyphthalazin-1-one and glycine methyl ester.
Reaction Conditions: The reaction between 7,8-dimethoxyphthalazin-1-one and glycine methyl ester is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the phthalazinone ring or the glycine ester moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.
Pathways: It can influence various cellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate can be compared with other similar compounds, such as:
Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate: This compound shares a similar phthalazinone structure but lacks the glycine ester moiety.
N-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)glycine: This compound is similar but does not have the methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17N3O6 |
|---|---|
Peso molecular |
335.31 g/mol |
Nombre IUPAC |
methyl 2-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C15H17N3O6/c1-22-10-5-4-9-6-17-18(15(21)13(9)14(10)24-3)8-11(19)16-7-12(20)23-2/h4-6H,7-8H2,1-3H3,(H,16,19) |
Clave InChI |
RCJJMFNWSGWTAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12179284.png)
![(2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12179287.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B12179299.png)


![N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B12179317.png)
![5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12179321.png)
![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12179329.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-6-yl)-4-oxobutanamide](/img/structure/B12179340.png)

![methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate](/img/structure/B12179354.png)
![1-(4-Chlorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12179364.png)
![N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B12179365.png)
